4-Methyl-2-pentenoic acid

Description

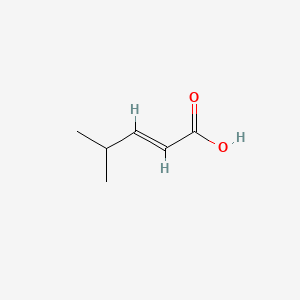

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXMQCWUWZZNC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901012 | |

| Record name | NoName_60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fatty fruity aroma | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.960 | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10321-71-8, 16666-43-6 | |

| Record name | 4-Methyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QP1933PTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-2-pentenoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-pentenoic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of this compound, a molecule of interest in both academic research and industrial applications. As a methyl-branched, α,β-unsaturated carboxylic acid, it possesses a unique combination of structural features that dictate its chemical behavior and potential utility. This guide moves beyond a simple recitation of data, aiming instead to provide researchers, scientists, and drug development professionals with a foundational understanding of its core properties, the rationale behind its reactivity, and the methodologies for its characterization. The protocols and data presented herein are synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical relevance.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No: 10321-71-8) is an organic compound classified as a methyl-branched fatty acid.[1][2] Its structure features a carboxylic acid functional group conjugated with a carbon-carbon double bond, a system that is fundamental to its reactivity.

The primary molecular identifiers are:

-

Molecular Formula: C₆H₁₀O₂[3]

-

Synonyms: 3-Isopropyl acrylic acid, (E)-4-methylpent-2-enoic acid[1][5][6]

A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various chemical environments, from reaction vessels to biological systems.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Melting Point | 34-35 °C | [2][4][8] |

| Boiling Point | 203-204 °C (at 760 mm Hg) | [2][4][8] |

| Density | 0.950 - 0.960 g/cm³ at 25 °C | [4][8] |

| Refractive Index | 1.442 - 1.453 at 20 °C | [4][8] |

| pKa (Strongest Acidic) | ~4.7 - 5.12 | [1][2][9] |

| Water Solubility | Slightly soluble (~8.2 - 8.5 g/L) | [1][5][7][8] |

| Organic Solvent Solubility | Soluble in ethanol, ether, acetone | [5][7][10] |

| logP (o/w) | ~1.63 - 1.68 | [1][2][8] |

| Flash Point | >100 °C (87.78 °C reported) | [8][10] |

Structural Elucidation: A Spectroscopic Roadmap

The confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

An IR spectrum of this molecule is dominated by the carboxylic acid and alkene functionalities. Key expected absorption bands include:

-

O-H Stretch: A very broad and strong band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the conjugated carbonyl group.

-

C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ due to the alkene double bond.

-

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl group and a band just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A singlet, typically deshielded, appearing far downfield (>10 ppm).

-

Vinyl Protons (-CH=CH-): Two doublets in the 5.7-7.5 ppm region. The coupling constant between them would confirm the stereochemistry of the double bond (typically larger for the trans isomer).

-

Isopropyl Methine Proton (-CH(CH₃)₂): A multiplet around 2.1-2.8 ppm, split by the adjacent vinyl proton and the six methyl protons.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around 0.9-1.2 ppm, integrating to six protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A peak in the 170-180 ppm range.

-

Alkene Carbons (-CH=CH-): Two peaks between 115-150 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): A peak in the 30-40 ppm range.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): A peak in the 20-25 ppm range.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion (M⁺) peak at an m/z of 114. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the isopropyl group.

Chemical Reactivity: The Interplay of Functional Groups

The chemical personality of this compound is defined by the electronic interplay between its carboxylic acid and the α,β-unsaturated system. This conjugation makes it susceptible to nucleophilic attack not only at the carbonyl carbon but also at the β-carbon in a process known as conjugate or Michael addition.[11][12]

-

Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides, and amide formation with amines.

-

Reactions of the Alkene: The double bond can be hydrogenated to yield 4-methylpentanoic acid or undergo electrophilic addition reactions, although the electron-withdrawing nature of the carbonyl group deactivates it towards some electrophiles.

-

Conjugate Addition: This is a hallmark reaction for α,β-unsaturated carbonyl compounds.[12] Nucleophiles, particularly soft nucleophiles like thiols or cuprates, will preferentially attack the β-carbon. This reactivity is exploited in both organic synthesis and in biological contexts, where molecules with this motif can act as covalent modifiers.[13]

Experimental Protocol: Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity. For this compound, this value is crucial for understanding its behavior in aqueous solutions, including physiological environments. Potentiometric titration offers a reliable method for its determination.[14]

Objective: To determine the pKa of this compound by titrating it with a standardized strong base and monitoring the solution's pH.

Principle: The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), this occurs at the half-equivalence point of the titration.[14]

Methodology

-

Preparation of Solutions:

-

Analyte: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of deionized water.[14] Gentle warming may be required, followed by cooling to room temperature.

-

Titrant: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring it does not contact the stir bar.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.

-

Continue adding titrant well past the equivalence point until the pH begins to plateau.

-

-

Data Analysis:

-

Plot the Titration Curve: Graph the recorded pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the Equivalence Point (Veq): The equivalence point is the midpoint of the steepest part of the curve. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to Veq.

-

Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (Veq/2).

-

Find the pKa: Locate the volume corresponding to Veq/2 on the x-axis of the original titration curve. The corresponding pH on the y-axis is the experimental pKa of this compound.

-

Sources

- 1. Showing Compound this compound (FDB008176) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound (stabilized with HQ) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 10321-71-8 [chemicalbook.com]

- 8. This compound, 10321-71-8 [thegoodscentscompany.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 13. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.williams.edu [web.williams.edu]

An In-Depth Technical Guide to 4-Methyl-2-pentenoic Acid (CAS 10321-71-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentenoic acid, with the CAS number 10321-71-8, is a methyl-branched, unsaturated fatty acid.[1][2] As a member of the broader class of branched-chain fatty acids (BCFAs), it holds potential interest for researchers in drug development and metabolic studies. BCFAs are increasingly recognized for their diverse biological roles, including their influence on cell membrane fluidity, metabolic regulation, and cellular signaling.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical characterization, and potential biological significance, to support its exploration in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a fatty, fruity aroma.[3] It is slightly soluble in water but soluble in organic solvents such as acetone, ether, and ethanol.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 10321-71-8 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [5] |

| Molecular Weight | 114.14 g/mol | [2] |

| Boiling Point | 203-204 °C at 760 mmHg | [2] |

| Melting Point | 34-35 °C | [2] |

| Density | 0.950-0.960 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.442-1.453 at 20 °C | [2] |

| Solubility in Water | Slightly soluble | [2] |

| logP (o/w) | 1.681 (estimated) | [6] |

Synthesis of this compound

Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. Subsequent dehydration of the β-hydroxy ester yields the α,β-unsaturated ester, which can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Reformatsky Reaction Approach

Step 1: Synthesis of Ethyl 3-hydroxy-4-methylpentanoate

-

Activate zinc dust by stirring it with 10% hydrochloric acid, followed by washing with water, ethanol, and then ether, and drying under vacuum.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the activated zinc (1.2 equivalents) and dry tetrahydrofuran (THF).

-

Add a solution of isobutyraldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in dry THF dropwise to the zinc suspension.

-

Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-4-methylpentanoate.

Step 2: Dehydration to Ethyl 4-methyl-2-pentenoate

-

Dissolve the crude β-hydroxy ester from Step 1 in pyridine.

-

Cool the solution in an ice bath and slowly add phosphoryl chloride (POCl₃) (1.5 equivalents).

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude ethyl 4-methyl-2-pentenoate by fractional distillation.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 4-methyl-2-pentenoate in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 equivalents) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound via the Reformatsky reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This approach can be adapted to synthesize an ester of this compound, which can then be hydrolyzed.

Experimental Protocol: Wittig Reaction Approach

Step 1: Synthesis of the Phosphonium Ylide

-

Prepare the phosphonium salt by refluxing triphenylphosphine (1.0 equivalent) with ethyl bromoacetate (1.0 equivalent) in a suitable solvent like toluene.

-

Isolate the resulting phosphonium salt by filtration and dry it under vacuum.

-

To a suspension of the phosphonium salt in dry THF at 0 °C, add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.0 equivalent) to generate the ylide.

Step 2: Wittig Reaction

-

To the ylide solution from Step 1, add isobutyraldehyde (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of (E)- and (Z)-ethyl 4-methyl-2-pentenoate, can be purified by column chromatography.

Step 3: Hydrolysis to this compound

-

Follow the hydrolysis procedure as described in Step 3 of the Reformatsky reaction protocol.

Caption: Synthetic workflow for this compound via the Wittig reaction.

Analytical Characterization

The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like short-chain fatty acids. Derivatization is often employed to improve the chromatographic properties and sensitivity of the analytes.

Experimental Protocol: GC-MS Analysis

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the this compound sample into a vial.

-

Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a solution of pentafluorobenzyl bromide (PFBBr) in the presence of a base.

-

Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

-

After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Conditions (Representative):

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for the quantification of α,β-unsaturated carboxylic acids. The double bond conjugated to the carbonyl group provides a chromophore for UV detection.

Experimental Protocol: HPLC Analysis

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methine proton of the isopropyl group, and the methyl protons. The coupling constants between the vinyl protons can help determine the stereochemistry (E/Z) of the double bond.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1725 cm⁻¹), and a C=C stretching vibration (around 1640-1680 cm⁻¹).

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, its structural features as a branched-chain unsaturated fatty acid suggest several areas of potential biological relevance.

Metabolic Effects

Branched-chain fatty acids are known to be involved in lipid metabolism.[2] The related compound, 4-pentenoic acid, is a known inhibitor of fatty acid β-oxidation.[7] It is plausible that this compound could also interact with enzymes involved in fatty acid metabolism, potentially modulating cellular energy homeostasis. This warrants further investigation, particularly in the context of metabolic disorders.

Cell Signaling

Fatty acids are increasingly recognized as signaling molecules that can modulate various cellular pathways. For instance, certain fatty acids can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or can influence the activity of key signaling kinases such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR).[8][9] The potential for this compound to interact with these or other signaling pathways is an area ripe for exploration in drug discovery.

Caption: Potential biological roles of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a branched-chain unsaturated fatty acid with potential for further investigation in the fields of metabolic research and drug discovery. This technical guide provides a foundation for its synthesis, characterization, and potential biological exploration. The proposed synthetic routes offer reliable methods for its preparation, and the analytical protocols provide a framework for its characterization. Further studies are warranted to elucidate its specific biological activities and mechanisms of action, which may uncover novel therapeutic applications.

References

- Fisher Scientific. (n.d.). This compound, 98+%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12216200, this compound.

- Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.

- ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid.

- FooDB. (n.d.). Showing Compound this compound (FDB008176).

- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031561).

- The Good Scents Company. (n.d.). This compound.

- Robinson Brothers. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112103, 4-Methyl-pent-2-enoic acid.

- NIST. (n.d.). 4-Pentenoic acid, 2-methyl-, 4-methyl-2-pentyl ester.

- Rehana, D., Haleel, A. K., & Rahiman, A. K. (2015). Hydroxy, carboxylic and amino acid functionalized superparamagnetic iron oxide nanoparticles: Synthesis, characterization and in vitro anti-cancer studies. Journal of Chemical Sciences, 127(7), 1155–1166.

- SIELC Technologies. (n.d.). Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.

- Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis.

- PubMed. (n.d.). Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid.

- ACS Publications. (n.d.). Synthesis and stereochemical assignment of trans-2-methyl-2-pentenoic acid and the corresponding esters, aldehydes, and alcohols.

- EPA. (n.d.). GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 2.

- PubMed. (n.d.). A pentanoic acid derivative targeting matrix metalloproteinase-2 (MMP-2) induces apoptosis in a chronic myeloid leukemia cell line.

- Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±).

- PubMed. (n.d.). Transcriptional activation of peroxisome proliferator-activated receptor-gamma requires activation of both protein kinase A and Akt during adipocyte differentiation.

- MDPI. (n.d.). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil.

- MDPI. (n.d.). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.

- ACS Publications. (n.d.). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale.

- PubMed. (n.d.). Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide Induces Cell Cycle Arrest and Disrupts Mitosis in a Melanoma Cell Line.

- PubMed Central. (n.d.). AMP-activated protein kinase: a key regulator of energy balance with many roles in human disease.

- PubMed. (n.d.). Antitumor activity of methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide against leukemia cell lines via mitotic arrest and apoptotic pathways.

- MDPI. (n.d.). The Regulatory Role of Key Metabolites in the Control of Cell Signaling.

- PubMed Central. (n.d.). The Dark Side of Cell Signaling: Positive Roles for Negative Regulators.

- ResearchGate. (n.d.). The cytotoxic effects of 4-MMPB on the three cell lines as assessed by....

- PubMed Central. (n.d.). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb.

- RIFM. (2019). RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1.

- Synerzine. (n.d.). 4-Pentenoic acid, 2-methyl-.

- ResearchGate. (n.d.). Activation and Binding of Peroxisome Proliferator-Activated Receptor γ by Synthetic Cannabinoid Ajulemic Acid.

- PubMed Central. (n.d.). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review.

- PubMed Central. (n.d.). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges.

- PubMed Central. (n.d.). AMP-activated protein kinase: a target for drugs both ancient and modern.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional activation of peroxisome proliferator-activated receptor-gamma requires activation of both protein kinase A and Akt during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMP-activated protein kinase: a key regulator of energy balance with many roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid

This guide provides a comprehensive technical overview of 4-methyl-2-pentenoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core structural and nomenclatural characteristics, its physicochemical properties, synthesis, and key applications, grounding all claims in authoritative references.

Introduction: The Significance of a Branched-Chain Fatty Acid

This compound, a methyl-branched unsaturated fatty acid, is a molecule of interest across various scientific domains.[1] While structurally simple, its unique combination of an alkyl branch and a carboxylic acid function conjugated to a double bond imparts specific chemical reactivity and biological activity. It is found naturally, having been reported in black tea, and is recognized for its fatty, fruity aroma.[2][3] In the realm of applied chemistry, it serves as a valuable building block in the synthesis of more complex molecules, including photosensitive resins and potentially pharmaceutical intermediates.[2] This guide aims to provide a detailed exploration of its molecular structure, properties, and scientific relevance.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to comprehending its reactivity and function. This section dissects the structural features and naming conventions of this compound.

Systematic and Common Nomenclature

The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) rules. The parent chain is a five-carbon carboxylic acid, hence "pentenoic acid." The double bond is located at the second carbon (C2), and a methyl group is attached to the fourth carbon (C4), leading to the IUPAC name 4-methylpent-2-enoic acid .[4]

Common synonyms for this compound include:

The CAS Registry Number for this compound is 10321-71-8 .[5][6][7]

Stereoisomerism: The Importance of (E) and (Z) Configuration

The presence of a double bond between C2 and C3 introduces the possibility of geometric isomerism. The substituents on the double bond can be arranged in either an E (entgegen, opposite) or Z (zusammen, together) configuration.

-

(E)-4-methylpent-2-enoic acid (trans-4-methyl-2-pentenoic acid): In this isomer, the higher priority groups on each carbon of the double bond (the carboxylic acid group on C2 and the isopropyl group on C3) are on opposite sides. This is often the more stable and common isomer.

-

(Z)-4-methylpent-2-enoic acid (cis-4-methyl-2-pentenoic acid): Here, the higher priority groups are on the same side of the double bond.[8]

The specific stereochemistry is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its physical properties and biological interactions.

Diagram: Structural Representation and Isomerism of this compound

Caption: Geometric isomers of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data of a compound are critical for its identification, purification, and application in experimental settings.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [7] |

| Molecular Weight | 114.14 g/mol | [7][8] |

| Appearance | Colorless to light yellow clear liquid | [2][6] |

| Odor | Fatty, fruity, blackberry, tea | [2][3] |

| Melting Point | 34-35 °C | [3][8] |

| Boiling Point | 203-204 °C at 760 mmHg | [3][8] |

| Density | 0.950 - 0.960 g/cm³ | [3][8] |

| Refractive Index | 1.442 - 1.453 at 20 °C | [3][8] |

| Flash Point | >100 °C (212 °F) | [9] |

| Solubility | Slightly soluble in water. Soluble in acetone, ether, and ethanol. | [2][5][9] |

| logP (o/w) | 1.681 (estimated) | [3] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure.

-

¹H NMR Spectroscopy: Proton NMR spectra would show characteristic signals for the vinyl protons, the methine proton at C4, the diastereotopic methyl protons of the isopropyl group, and the carboxylic acid proton.

-

¹³C NMR Spectroscopy: Carbon NMR provides signals for each of the six unique carbon atoms, including the carbonyl carbon, the two olefinic carbons, the methine carbon, and the two methyl carbons.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C=C stretch (~1650 cm⁻¹).[4]

-

Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. Data for the methyl ester derivative is also available.[10]

Synthesis and Reactivity

Understanding the synthesis and characteristic reactions of this compound is essential for its practical application in research and development.

Synthetic Approaches

While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies can be inferred from established organic chemistry principles. A common approach involves the condensation of an appropriate aldehyde or ketone followed by oxidation. For instance, a related compound, (E)-2-methyl-2-pentenoic acid, can be synthesized from propanal via a self-condensation to form 2-methyl-2-pentanal, which is then oxidized using an agent like sodium chlorite (NaClO₂) to yield the final acid.[11]

Diagram: Generalized Synthetic Pathway

Caption: General workflow for synthesizing α,β-unsaturated carboxylic acids.

Key Reactivity

The reactivity of this compound is governed by its three functional components: the carboxylic acid, the carbon-carbon double bond, and the allylic position.

-

Carboxylic Acid Reactions: It can undergo typical reactions of carboxylic acids, such as esterification (reaction with an alcohol), conversion to acid chlorides (e.g., with thionyl chloride), and amide formation.

-

Double Bond Reactions: The alkene moiety can participate in addition reactions (e.g., hydrogenation, halogenation) and is susceptible to Michael addition due to its conjugation with the electron-withdrawing carbonyl group.

-

Allylic Position Reactions: The protons on the isopropyl group are allylic and can be involved in radical reactions.

Applications in Scientific Research and Development

This compound and its derivatives are utilized in several specialized areas.

Flavor and Fragrance Industry

Due to its distinct fatty and fruity aroma, it is used as a flavoring agent in food products.[8][9] The FEMA (Flavor and Extract Manufacturers Association) number assigned to it is 4180.[3][8]

Chemical Synthesis and Materials Science

It serves as a monomer or intermediate in the synthesis of polymers and specialty chemicals.[9] For example, it has been used in the development of photosensitive resins that contain a maleimide structure, highlighting its utility in materials science.[2]

Pharmaceutical and Agrochemical Research

Unsaturated carboxylic acids are important structural motifs in many biologically active molecules. While direct applications in marketed drugs are not widespread, compounds like 2-methyl-4-pentenoic acid are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[] Its structural features make it a candidate for derivatization to explore new therapeutic agents. Research has also shown it can inhibit fatty acid biosynthesis in certain microorganisms.

Safety and Handling

As a corrosive substance, this compound must be handled with appropriate care. It can cause severe skin burns and eye damage.[6][9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. It should be stored in a cool, dry place in a tightly sealed, corrosion-resistant container, away from oxidizing agents.[6][9]

Conclusion

This compound is a multifaceted compound whose significance extends from its presence in natural products to its application as a synthetic building block. Its well-defined structure, characterized by geometric isomerism, and the interplay of its functional groups, provide a rich area for chemical exploration. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential in creating novel and functional molecules.

References

- The Good Scents Company. This compound. [Link]

- PubChem, National Center for Biotechnology Information. This compound (CID 12216200). [Link]

- PubChem, National Center for Biotechnology Information. 4-Methyl-pent-2-enoic acid (CID 112103). [Link]

- Human Metabolome Database. This compound (HMDB0031561). [Link]

- Wiley-VCH. This compound methyl ester - SpectraBase. [Link]

- precisionFDA. This compound. [Link]

- precisionFDA. This compound, (2E)-. [Link]

- National Institute of Standards and Technology. 2-Pentenoic acid, 4-methyl-, methyl ester. [Link]

- Google Patents. CN101200425A - Method for synthesizing 4-pentenoic acid.

- ResearchGate. New process of synthesis of 2-methyl-2-pentenoic acid. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | 10321-71-8 [chemicalbook.com]

- 3. This compound, 10321-71-8 [thegoodscentscompany.com]

- 4. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound | 10321-71-8 | TCI AMERICA [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 2-Pentenoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the IUPAC Nomenclature of (E)-4-methylpent-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to avoid ambiguity.[1] A systematic name, or IUPAC name, provides a unique identifier for a specific chemical structure.[1][2] For a molecule like (E)-4-methylpent-2-enoic acid, which contains multiple functional groups and stereochemistry, a precise application of these rules is paramount.

Prioritization of Functional Groups

When a molecule contains more than one functional group, IUPAC rules dictate a priority order to determine the principal functional group.[3][4][5] This principal group defines the suffix of the compound's name.[4][5] In the case of (E)-4-methylpent-2-enoic acid, the two present functional groups are a carboxylic acid (-COOH) and an alkene (C=C).

According to IUPAC conventions, the carboxylic acid group has a higher priority than the alkene group.[3][4][6][7] Consequently, the molecule is named as a carboxylic acid, and the "-oic acid" suffix is used.[7][8][9] The alkene is treated as a substituent and is indicated by the "-en-" infix in the parent chain name.[10][11]

| Functional Group | Priority | Suffix (if principal) | Prefix (if substituent) |

| Carboxylic Acid | Highest | -oic acid | carboxy- |

| Alkene | Lower | -ene | - |

Table 1: Simplified IUPAC Priority Rules for Relevant Functional Groups.

Section 2: Deconstructing the IUPAC Name: (E)-4-methylpent-2-enoic acid

The IUPAC name can be systematically broken down into its constituent parts, each providing specific information about the molecule's structure.

Identifying the Parent Chain

The first step is to identify the longest continuous carbon chain that contains the principal functional group.[1][5][8] In this molecule, the longest chain containing the carboxyl group has five carbon atoms. Therefore, the parent alkane name is "pentane."

Numbering the Parent Chain

The carbon chain is numbered starting from the carbon of the principal functional group.[9][12] In this case, the carboxyl carbon is designated as carbon-1 (C1).[8][9]

Locating and Naming Substituents and Unsaturation

With the chain numbered, the positions of the double bond and any substituents are identified.

-

Double Bond: The double bond is located between C2 and C3. The lower of the two numbers is used to indicate its position, hence "2-en".[1]

-

Methyl Group: A methyl group (-CH3) is attached to C4, leading to the prefix "4-methyl".

Combining these elements, we get the base name "4-methylpent-2-enoic acid".

Assigning Stereochemistry: The (E/Z) System

The presence of a double bond with different substituents on each carbon atom gives rise to stereoisomerism. The cis-trans notation is often insufficient for complex alkenes.[13] The IUPAC-preferred method for describing the absolute stereochemistry of double bonds is the E-Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[14][15]

Workflow for Assigning (E/Z) Configuration:

-

Identify Substituents: For each carbon of the double bond (C2 and C3), identify the two attached atoms or groups.

-

On C2: The substituents are a hydrogen atom (-H) and the carboxyl group (-COOH).

-

On C3: The substituents are a hydrogen atom (-H) and an isopropyl group (-CH(CH3)2).

-

-

Assign Priorities: Using the CIP rules, assign priorities (high or low) to the substituents on each carbon of the double bond. Priority is determined by the atomic number of the atom directly attached to the double-bonded carbon.[16][17]

-

On C2: The oxygen atom in the carboxyl group has a higher atomic number than the hydrogen atom. Therefore, -COOH is the high-priority group.

-

On C3: The carbon atom of the isopropyl group has a higher atomic number than the hydrogen atom. Therefore, -CH(CH3)2 is the high-priority group.

-

-

Determine Configuration:

-

If the two high-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning "together").[13][14]

-

If the two high-priority groups are on opposite sides of the double bond, the configuration is E (from the German entgegen, meaning "opposite").[13][14]

-

In the specified molecule, the high-priority groups (-COOH on C2 and -CH(CH3)2 on C3) are on opposite sides of the double bond. Therefore, the stereodescriptor is (E) .[14] This descriptor is placed in parentheses at the beginning of the name.[14]

Section 3: Visualizing the Structure and Nomenclature Logic

Visual representations are crucial for understanding complex chemical structures.

Molecular Structure

The following diagram illustrates the structure of (E)-4-methylpent-2-enoic acid with the IUPAC numbering.

Caption: Numbering of the carbon chain in (E)-4-methylpent-2-enoic acid.

Logic Flow for IUPAC Naming

The process of deriving the IUPAC name can be visualized as a decision-making workflow.

Caption: Workflow for the systematic IUPAC naming of the target molecule.

Section 4: Conclusion

The IUPAC name (E)-4-methylpent-2-enoic acid is a precise descriptor of its chemical structure, derived from a logical application of established nomenclature rules. A thorough understanding of these rules, including functional group priority, chain identification and numbering, and stereochemical assignment, is essential for accurate scientific communication in research and development. This guide provides a foundational framework for applying these principles to similar unsaturated carboxylic acids.

References

- Wikipedia.

- Khan Academy. E-Z system (video)

- IUPAC.

- Chemistry LibreTexts. 7.

- MedLife Mastery.

- Master Organic Chemistry.

- IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-9. [Link]

- Master Organic Chemistry.

- Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

- eGPAT.

- Saskoer.ca. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry. [Link]

- PubChem - NIH. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200. [Link]

- PubChem - NIH. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103. [Link]

- The Good Scents Company. This compound, 10321-71-8. [Link]

- Chemistry Steps. Naming Carboxylic Acids. [Link]

- Chemistry Steps.

- IUPAC. RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. [Link]

- Human Metabolome Database. Showing metabocard for this compound (HMDB0031561). [Link]

- Michigan State University Chemistry.

- Stenutz. (E)-4-methyl-2-pentenoic acid. [Link]

- University of Calgary Chemistry. How to name organic compounds using the IUPAC rules. [Link]

- Weebly. Naming Rules of Alkanoic Acid. [Link]

- eCampusOntario Pressbooks. 25.1 Carboxylic Acids – Structure and Naming. [Link]

- Aus-e-Tute. IUPAC Name Alkanoic Acids Chemistry Tutorial. [Link]

- YouTube. Naming Alkanoic Acids. [Link]

Sources

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. iupac.org [iupac.org]

- 3. medlifemastery.com [medlifemastery.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. egpat.com [egpat.com]

- 7. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. IUPAC Name Alkanoic Acids Chemistry Tutorial [ausetute.com.au]

- 10. IUPAC Rules [chem.uiuc.edu]

- 11. Naming Rules of Alkanoic Acid - Alkanoic (Carboxylic) Acid [alkanoic.weebly.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. E–Z notation - Wikipedia [en.wikipedia.org]

- 15. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 16. Khan Academy [khanacademy.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical Characterization of 4-Methyl-2-pentenoic Acid: Boiling Point and Solubility for Advanced Research Applications

An In-Depth Technical Guide

This guide provides an in-depth examination of the critical physical properties of 4-Methyl-2-pentenoic acid, specifically its boiling point and solubility profile. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation to offer a foundational understanding of these characteristics, rooted in molecular structure and intermolecular forces. Mastery of these properties is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies.

Physicochemical Profile of this compound

This compound (C₆H₁₀O₂) is an unsaturated carboxylic acid whose utility in chemical synthesis and medical research necessitates a precise understanding of its physical behavior.[1][2] Its properties are dictated by the interplay between a polar carboxylic acid head and a nonpolar five-carbon branched alkyl chain.

The carboxyl functional group is the dominant factor influencing the boiling point. Like other carboxylic acids, this compound molecules can form strong intermolecular hydrogen bonds, creating stable dimers.[3][4] This association effectively doubles the molecular weight that must be overcome to transition into the vapor phase, resulting in a significantly elevated boiling point compared to alcohols or aldehydes of similar mass.[4]

Solubility, conversely, reflects a balance. The polar carboxyl group can engage in hydrogen bonding with protic solvents like water, while the hydrocarbon tail favors dissolution in nonpolar organic solvents.[5] This dual nature results in limited aqueous solubility but excellent solubility in many organic media.

Quantitative Data Summary

The following table summarizes the reported physical properties of this compound from various authoritative databases.

| Physical Property | Reported Value(s) | Source(s) |

| Boiling Point | 212 °C (at 760 mm Hg) | Thermo Scientific Chemicals[1] |

| 203 - 204 °C (at 760 mm Hg) | PubChem, The Good Scents Company[6] | |

| Water Solubility | "Slightly soluble" | Thermo Scientific Chemicals, PubChem[1][2][6] |

| 5.4 g/L (at 25 °C) | ChemicalBook Wiki[7] | |

| 8.17 g/L (at 25 °C, estimated) | The Good Scents Company[8] | |

| 8.5 g/L (Predicted) | ALOGPS (via HMDB) | |

| Organic Solvent Solubility | Soluble | Acetone, Diethyl Ether, Ethanol[1][2][7][9] |

Experimental Determination of Boiling Point

For research-scale quantities, the capillary method (Siwoloboff's method) is the preferred technique for boiling point determination due to its efficiency and minimal sample requirement. The principle hinges on matching the vapor pressure of the liquid with the external atmospheric pressure.[10]

Causality in the Capillary Method

This protocol is a self-validating system. Initially, heating the sample expels the air trapped within the inverted capillary, observed as a slow stream of bubbles. As the temperature approaches the boiling point, the liquid's vapor pressure increases dramatically, causing a rapid and continuous stream of bubbles as the vapor displaces the remaining air and fills the capillary. The true boiling point is identified during the cooling phase. When the vigorous bubbling ceases and the liquid just begins to enter the capillary, it signifies the precise moment the external pressure equals the sample's vapor pressure.[10] Recording the temperature at this inflection point provides a highly accurate measurement.

Step-by-Step Protocol: Boiling Point Determination

-

Preparation: Seal one end of a glass capillary tube (approx. 10 cm length) by heating it in the apex of a Bunsen burner flame until the glass melts and closes the opening.

-

Sample Introduction: Add approximately 0.5 mL of this compound into a fusion tube (a small-diameter test tube).

-

Assembly: Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.

-

Apparatus Setup: Securely attach the fusion tube to a calibrated thermometer using a wire or rubber band. Ensure the bottom of the fusion tube is level with the thermometer's bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum heating block) to ensure uniform heat distribution.[11][12]

-

Observation (Heating Phase): Heat the apparatus gently. Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands and escapes.

-

Observation (Boiling): As the temperature nears the boiling point, the bubbling will become rapid and continuous. Continue heating until the temperature is 1-2 °C above this point.

-

Measurement (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. Carefully observe the capillary. The exact temperature at which the bubbling stops and the liquid begins to draw up into the capillary tube is the boiling point. Record this value.

-

Validation: For robust data, repeat the procedure two more times. The reported boiling point should be the average of three consistent readings.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Capillary Method.

Experimental Determination of Solubility

Solubility testing provides critical insights for purification (extraction, crystallization) and formulation. The "like dissolves like" principle is the guiding tenet; the polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.[5] For this compound, its carboxylic acid group enables solubility in polar solvents and, crucially, in aqueous bases via salt formation.

Protocol 3.1: Qualitative Solubility Assessment

This protocol establishes a general solubility profile in key solvent classes.

-

Setup: Label four clean, dry test tubes: "Water," "Ethanol," "Acetone," and "5% aq. NaOH."

-

Solvent Addition: Add 1.0 mL of the corresponding solvent to each test tube.

-

Solute Addition: To each tube, add a pre-weighed 20 mg portion of this compound.

-

Mixing: Agitate each tube vigorously for 30-60 seconds at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each tube for complete dissolution (a clear, single-phase solution), partial solubility, or insolubility.

-

Interpretation:

-

Insolubility in Water: Confirms the dominance of the nonpolar alkyl chain.

-

Solubility in Organic Solvents: Confirms its suitability for use in organic reaction media.

-

Solubility in 5% NaOH: This is a key confirmatory test for an acidic functional group.[13][14] The acid reacts with the base to form sodium 4-methyl-2-pentenoate, a highly polar and water-soluble salt. This principle is fundamental to acidic drug extraction protocols.

-

Protocol 3.2: Quantitative Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the saturation limit of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound (e.g., 200 mg) to a sealed vial containing a precise volume of deionized water (e.g., 10.0 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed (or centrifuge) until the excess solid has fully settled, leaving a clear supernatant.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear aqueous supernatant. Analyze the concentration of the dissolved acid using a validated analytical technique, such as HPLC with UV detection or by titration with a standardized base.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units of g/L or mg/mL.

Experimental Workflow: Solubility Assessment

Caption: Workflow for Qualitative and Quantitative Solubility Analysis.

Conclusion

The physical properties of this compound—a high boiling point around 203-212 °C and slight solubility in water counterbalanced by good solubility in organic solvents and aqueous bases—are direct consequences of its molecular structure. The experimental protocols detailed herein provide robust, self-validating frameworks for researchers to verify these properties in a laboratory setting. A thorough understanding and practical determination of boiling point and solubility are not merely academic exercises; they are indispensable prerequisites for the successful application of this compound in scientific research and development.

References

- This compound | C6H10O2 | CID 12216200.

- This compound, 10321-71-8. The Good Scents Company. [Link]

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Showing metabocard for this compound (HMDB0031561).

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

- Solubility of Organic Compounds. University of Calgary. [Link]

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

- Carboxylic Acid Reactivity.

- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

- 2.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

- Video: Boiling Points - Concept. JoVE. [Link]

Sources

- 1. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. This compound | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound, 10321-71-8 [thegoodscentscompany.com]

- 9. This compound | 10321-71-8 [chemicalbook.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

4-Methyl-2-pentenoic acid synonyms and trade names

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid: Synonyms, Properties, and Applications

Introduction and Overview

This compound is a methyl-branched, unsaturated fatty acid.[1] It belongs to the class of organic compounds known as methyl-branched fatty acids, which are characterized by a fatty acid acyl chain with a methyl branch.[1] While it can exist as (E) and (Z) isomers, the specific isomer is often not specified in general commercial listings. This compound is noted for its distinct fatty, fruity aroma and is found naturally in black tea.[2] Its primary applications are in the flavor and fragrance industry, as well as in chemical synthesis and medical research.[3][4]

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is crucial for research and development. This compound is identified by several key identifiers, the most definitive of which is its CAS Registry Number.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Registry Number | 10321-71-8 | [5][6] |

| Molecular Formula | C6H10O2 | [5][6] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| IUPAC Name | (2E)-4-methylpent-2-enoic acid | [7][8] |

| InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ | [4] |

| InChIKey | QAOXMQCWUWZZNC-ONEGZZNKSA-N | [8] |

| SMILES | CC(C)C=CC(=O)O | [1] |

| FEMA Number | 4180 | [4] |

| EC Number | 233-706-4 | [4] |

The relationship between these primary identifiers is illustrated in the diagram below.

Caption: Interconnectivity of key identifiers for this compound.

Synonyms and Trade Names

Synonyms

This compound is known by a variety of synonyms, which are frequently encountered in scientific literature and commercial listings. Understanding these alternative names is essential for comprehensive literature searches and material sourcing.

A comprehensive list of synonyms includes:

-

4-methylpent-2-enoic acid[4]

-

(E)-4-methylpent-2-enoic acid[8]

-

trans-4-Methyl-2-pentenoic acid[8]

-

3-Isopropylacrylic acid[8]

-

4-Methylpent-2-en-1-oic acid[4]

-

(2E)-4-Methyl-2-pentenoic acid

-

(E,Z)-4-METHYLPENT-2-ENOIC ACID[4]

-

2-PENTENOIC ACID, 4-METHYL-[4]

Trade Names

Extensive research of commercial and patent databases indicates that this compound is not commonly marketed under specific trade names. Instead, it is typically sold by chemical suppliers under its chemical name or one of its common synonyms. Major suppliers include:

-

Thermo Scientific Chemicals[3]

-

TCI America[9]

-

Santa Cruz Biotechnology[5]

-

Robinson Brothers[6]

-

Penta International[10]

-

Endeavour Specialty Chemicals[10]

-

Charkit Chemical[10]

-

BOC Sciences[10]

These companies supply the compound in various purities, often stabilized with hydroquinone (HQ).[2][9]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, application, and formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [10] |

| Odor | Fatty, fruity, blackberry, tea-like | [2][10] |

| Boiling Point | 203-204 °C at 760 mmHg | [10] |

| Melting Point | 34-35 °C | [10] |

| Flash Point | 87.78 °C (190.00 °F) TCC | [10] |

| Density | 0.950-0.960 g/cm³ at 25 °C | [10] |

| Refractive Index | 1.442-1.453 at 20 °C | [10] |

| Solubility | Slightly soluble in water. Soluble in acetone, ether, and ethanol. | [2][3] |

| pKa | 4.7 at 25 °C |

Applications and Uses

The unique organoleptic properties and chemical structure of this compound lend it to several key applications.

Flavor and Fragrance

The primary application of this compound is as a flavoring agent in foods.[3][4] It is used to impart fruity and fatty notes, particularly in cheese, and has been reported to have a flavor profile reminiscent of blackberry and tea.[2][10] Its FEMA number (4180) designates it as a recognized flavoring substance.[4]

Chemical Synthesis and Research

In a laboratory and industrial context, this compound serves as a versatile building block in organic synthesis. For instance, it is useful in the development of photosensitive resins to create epoxy resins with a maleimide structure.[2] It is also used in broader medical research and chemical synthesis endeavors.[3][4]

The workflow for utilizing this compound in a research setting is outlined below.

Caption: A generalized workflow for the application of this compound in a research context.

Safety and Handling

This compound is classified as a corrosive substance.[10] It can cause severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this chemical.[10] It should be stored in a cool, dry place in a sealed container, away from oxidizing agents.[3][4] For transportation purposes, it is classified as a Dangerous Good.[5][6]

Conclusion

This compound is a well-characterized chemical with a range of synonyms and established physicochemical properties. While it lacks specific trade names, it is readily available from numerous chemical suppliers. Its primary utility lies in the flavor industry and as an intermediate in chemical synthesis. A thorough understanding of its identity, properties, and safety protocols is paramount for its effective and safe use in research and commercial applications.

References

- The Good Scents Company. (n.d.). This compound.

- Robinson Brothers. (n.d.). This compound.

- PubChem. (n.d.). 4-Methyl-pent-2-enoic acid.

- PubChem. (n.d.). This compound.

- Human Metabolome Database. (2022). This compound.

- Google Patents. (n.d.). US3966799A - Alkyl esters of 2-methyl-4-pentenoic acid.

- Human Metabolome Database. (2012). Metabocard for this compound (HMDB0031561).

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. robinsonbrothers.uk [robinsonbrothers.uk]

- 7. This compound (stabilized with HQ) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. This compound | 10321-71-8 | TCI AMERICA [tcichemicals.com]

- 10. This compound, 10321-71-8 [thegoodscentscompany.com]

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid: Synthesis, Characterization, and Biological Significance

This technical guide provides a comprehensive review of the existing literature on 4-methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, biological activities, and analytical methodologies pertaining to this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the subject matter.

Introduction to this compound

This compound (IUPAC name: (E)-4-methylpent-2-enoic acid), with a molecular formula of C₆H₁₀O₂, is a compound of interest due to its presence in natural sources and its potential biological activities.[1] It belongs to the class of methyl-branched fatty acids, which are characterized by an acyl chain with a methyl branch.[2] This structural feature distinguishes it from its straight-chain counterparts and can influence its physical, chemical, and biological properties. The molecule exists as E and Z isomers, with the E isomer being the more stable configuration. It is described as a colorless to pale yellow liquid with a characteristic fatty, fruity aroma and has been identified in black tea.[3] Its applications range from being a flavoring agent in the food industry to a potential therapeutic agent in medical research.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | PubChem CID 12216200[2] |

| Density | 0.950 - 0.960 g/cm³ @ 25°C | The Good Scents Company[3] |

| Boiling Point | 203.00 - 204.00 °C @ 760 mmHg | The Good Scents Company[3] |

| Melting Point | 34.00 - 35.00 °C | The Good Scents Company[3] |

| Flash Point | 87.78 °C | The Good Scents Company[3] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone | The Good Scents Company[3] |

| Refractive Index | 1.44200 - 1.45300 @ 20.00 °C | The Good Scents Company[3] |

Synthesis of this compound

The synthesis of α,β-unsaturated carboxylic acids like this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and scalability. Two prominent methods are the Knoevenagel-Doebner condensation and the Reformatsky reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid.[3] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, and the use of pyridine as a solvent often facilitates a subsequent decarboxylation to yield the desired product.[3][4]

The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (isobutyraldehyde in this case). The resulting aldol-type adduct then undergoes dehydration and decarboxylation to yield (E)-4-methyl-2-pentenoic acid. The use of pyridine as both a solvent and a catalyst is advantageous as it promotes both the condensation and the decarboxylation steps.

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Methyl-2-pentenoic Acid for Drug Development

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a critical, yet often overlooked, cornerstone of successful research. The integrity of your supply chain directly impacts the reproducibility and validity of your experimental data. This guide provides an in-depth technical overview of sourcing and qualifying 4-Methyl-2-pentenoic acid (CAS 16958-33-3), a valuable building block in medicinal chemistry and a key component in the synthesis of various pharmaceutical agents.[1]

This document will navigate the landscape of commercial suppliers, provide a framework for rigorous supplier evaluation, and detail the necessary analytical protocols for in-house quality control, ensuring that the material you procure meets the stringent requirements of drug development.

The Chemical Landscape: Understanding this compound

This compound, with the molecular formula C6H10O2, is a branched-chain unsaturated carboxylic acid.[2][3] Its structure, featuring a carboxylic acid functional group and a carbon-carbon double bond, makes it a versatile synthon in organic synthesis. It is known to be slightly soluble in water and soluble in organic solvents like acetone, ether, and ethanol.[1][4] In the context of drug development, it can be utilized in the synthesis of complex molecules and as a flavoring agent in some formulations.[1]

| Property | Value | Source |

| CAS Number | 10321-71-8 | [2][5][6] |

| Molecular Formula | C6H10O2 | [2][3] |

| Molecular Weight | 114.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity (Typical) | >97.0% to 98+% | [1][5] |

| Key Synonyms | 4-Methylpent-2-enoic acid, Isohexenoic acid | [3][7] |

Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer this compound. However, the quality, documentation, and reliability can vary significantly. The following table provides a comparative overview of several prominent suppliers. It is crucial to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Name | Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals | This compound, 98+% | 98+% | 10 g | Also available through Fisher Scientific.[1][8] |

| Santa Cruz Biotechnology | This compound | Not specified | Inquire | Classified as a Dangerous Good for transport.[2] |

| TCI Chemicals | This compound (stabilized with HQ) | >97.0% (GC) | 25 mL, 500 mL | Available in the US and APAC regions.[6] Stabilized with hydroquinone. |

| Biosynth | This compound | Not specified | Inquire | Marketed as a reference standard for pharmaceutical testing. |

| Lab Pro Inc. | This compound (stabilized with HQ) | Min. 97.0% (GC) | 25 mL | Distributed for TCI America.[5][9] |

| Robinson Brothers | This compound | Not specified | Inquire | A UK-based manufacturer of specialty fine chemicals.[10] |

| BOC Sciences | This compound | Not specified | Inquire | Offers custom synthesis and a wide range of research chemicals.[11] |

| Echemi | This compound (Stabilized With HQ) | Not specified | Inquire | A platform connecting buyers with manufacturers like GIHI CHEMICALS.[4] |

A Framework for Supplier Qualification

Selecting a supplier should not be based on price alone. A robust qualification process is essential to mitigate risks in your research and development pipeline. The following workflow illustrates a systematic approach to supplier evaluation.

Caption: A logical workflow for qualifying commercial chemical suppliers.

Protocols for In-House Quality Control and Handling

Upon receiving a sample of this compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and integrity. The following are detailed protocols for essential quality control experiments.

Experimental Workflow for Incoming Quality Control

The following diagram outlines the general workflow for the quality control of incoming this compound.

Caption: A comprehensive workflow for the quality control of this compound.

Detailed Experimental Protocols

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound, providing definitive confirmation of its identity.

Protocol:

-